molecular formula C24H30N6O2 B1192784 4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide

4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide

Cat. No. B1192784
M. Wt: 434.544
InChI Key: SAZIAQSVBIWIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNF2133 is a potent and selective DYRK1A inhibitor (IC50 = 6 nM). In vitro, GNF2133 is able to proliferate both rodent and human β-cells. In vivo, GNF2133 demonstrated significant dose-dependent glucose disposal capacity and insulin secretion in response to glucose-potentiated arginine-induced insulin secretion (GPAIS) challenge in rat insulin promoter and diphtheria toxin A (RIP-DTA) mice. The work described here provides new avenues to disease altering therapeutic interventions in the treatment of type 1 diabetes (T1D).

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Wei et al. (2016) discusses a scalable and facile synthetic process for a closely related compound, a Rho kinase inhibitor with a structure somewhat similar to the requested compound. This process involves acylation, deprotection, and salt formation, resulting in high purity and yield, suitable for potential CNS disorder treatments (Wei et al., 2016).
  • Patel et al. (2011) synthesized various pyridine derivatives, including compounds with structures akin to the requested compound, displaying variable and modest antimicrobial activity (Patel et al., 2011).

Potential Therapeutic Applications

  • Cann et al. (2012) developed a stereoselective and economical synthesis of a compound structurally similar to the requested one, demonstrating potential as a calcitonin gene-related peptide (CGRP) receptor antagonist, which could have implications in treating migraines or other related disorders (Cann et al., 2012).
  • Yamamoto et al. (2016) identified a compound with a similar structure as a potent glycine transporter 1 inhibitor, showing promise in central nervous system applications (Yamamoto et al., 2016).
  • Londregan et al. (2018) discovered a series of compounds, including those structurally similar to the requested compound, as small molecule PCSK9 mRNA translation inhibitors, potentially useful in treating hypercholesterolemia (Londregan et al., 2018).

Imaging and Diagnostic Applications

  • Wang et al. (2018) synthesized a compound with a structure related to the requested compound for potential use in PET imaging for IRAK4 enzyme in neuroinflammation, indicating its application in diagnostic imaging (Wang et al., 2018).

properties

Product Name

4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide

Molecular Formula

C24H30N6O2

Molecular Weight

434.544

IUPAC Name

4-Ethyl-N-(4-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)pyridin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C24H30N6O2/c1-2-28-9-11-29(12-10-28)24(31)27-23-15-18(3-8-26-23)21-17-30(19-5-13-32-14-6-19)22-16-25-7-4-20(21)22/h3-4,7-8,15-17,19H,2,5-6,9-14H2,1H3,(H,26,27,31)

InChI Key

SAZIAQSVBIWIDU-UHFFFAOYSA-N

SMILES

O=C(N1CCN(CC)CC1)NC2=NC=CC(C3=CN(C4CCOCC4)C5=C3C=CN=C5)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GNF2133;  GNF-2133;  GNF 2133; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide
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4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide
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4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide
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4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide
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4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide
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4-ethyl-N-{4-[1-(oxan-4-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl}piperazine-1-carboxamide

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